molecular formula C13H27N3O2 B7915096 [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915096
M. Wt: 257.37 g/mol
InChI Key: ZCZXZELMPGESOL-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C13H26N2O2. It is characterized by the presence of a piperidine ring, an aminoethyl group, and a tert-butyl ester functional group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the piperidine ring is replaced by an aminoethyl moiety.

    Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the piperidine ring or the carbamic ester, potentially yielding secondary amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperidine-based drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of high-performance materials.

Mechanism of Action

The mechanism by which [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. The piperidine ring can interact with receptors and enzymes, modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid methyl ester
  • [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid ethyl ester
  • [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid isopropyl ester

Uniqueness

Compared to its analogs, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester offers enhanced stability due to the bulky tert-butyl group. This stability makes it more suitable for applications requiring prolonged shelf life and resistance to hydrolysis. Additionally, the tert-butyl ester can improve the compound’s lipophilicity, facilitating its passage through biological membranes.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-10-11-6-4-5-8-16(11)9-7-14/h11H,4-10,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZXZELMPGESOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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